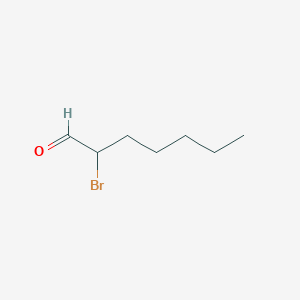

2-Bromoheptanal

Beschreibung

2-Bromoheptanal (C₇H₁₃BrO) is a halogenated aldehyde featuring a seven-carbon chain with a bromine atom at the second position and an aldehyde functional group at the terminal carbon. The bromine substituent introduces significant electronic and steric effects, influencing its reactivity and physical properties. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its electrophilic aldehyde group and bromine atom enable diverse transformations such as nucleophilic additions, oxidations, or cross-coupling reactions .

Eigenschaften

CAS-Nummer |

16486-84-3 |

|---|---|

Molekularformel |

C7H13BrO |

Molekulargewicht |

193.08 g/mol |

IUPAC-Name |

2-bromoheptanal |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h6-7H,2-5H2,1H3 |

InChI-Schlüssel |

ZEPXAFZTJPAGHT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(C=O)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Heptanal (C₇H₁₄O)

- Structural Difference : Lacks the bromine atom at the second carbon.

- Reactivity : The absence of bromine reduces electrophilicity at the α-carbon, making heptanal less reactive toward nucleophilic substitution compared to 2-bromoheptanal.

- Physical Properties : Lower molecular weight (114.19 g/mol vs. 193.03 g/mol) and boiling point (155°C vs. ~180°C) due to weaker intermolecular forces .

2-Chloroheptanal (C₇H₁₃ClO)

- Structural Difference : Chlorine replaces bromine at the second position.

- Reactivity : Chlorine’s higher electronegativity but smaller atomic radius compared to bromine results in faster nucleophilic substitution reactions but less steric hindrance.

- Physical Properties : Lower molecular weight (148.63 g/mol) and boiling point (~170°C) than this compound .

Crotonaldehyde ((E)-2-Butenal, C₄H₆O)

- Structural Difference : Shorter carbon chain (four carbons) and α,β-unsaturation.

- Reactivity : The conjugated double bond enables Michael additions and Diels-Alder reactions, unlike the saturated this compound.

- Physical Properties : Significantly lower boiling point (104°C) due to reduced molecular weight (70.09 g/mol) .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Reactivity |

|---|---|---|---|---|

| This compound | 193.03 | ~180 | Low | Forms bisulfite adducts; prone to elimination |

| Heptanal | 114.19 | 155 | Slightly soluble | Oxidizes to heptanoic acid; aldol reactions |

| 2-Chloroheptanal | 148.63 | ~170 | Low | Faster nucleophilic substitution vs. Br |

| Crotonaldehyde | 70.09 | 104 | Partial | Conjugate additions; polymerization |

Nucleophilic Substitution

Oxidation and Reduction

- The aldehyde group in this compound can be oxidized to a carboxylic acid (2-bromoheptanoic acid) or reduced to 2-bromoheptanol. Comparatively, crotonaldehyde’s α,β-unsaturation resists straightforward oxidation without cleavage .

Elimination Reactions

- Under basic conditions, this compound undergoes β-elimination to form 1-heptene and HBr, a reaction less feasible in non-halogenated analogues like heptanal .

Stability and Handling

- This compound is sensitive to light and moisture, requiring storage under inert conditions. Its stability is lower than heptanal due to the labile C-Br bond but higher than α,β-unsaturated aldehydes like crotonaldehyde, which polymerize readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.